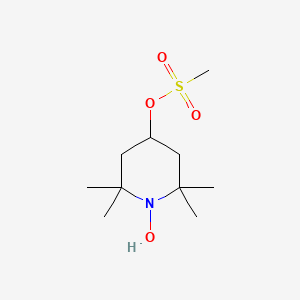

1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl methanesulfonate

Descripción general

Descripción

1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl methanesulfonate is an organic compound with the molecular formula C10H21NO4S It is a derivative of 2,2,6,6-tetramethylpiperidine, a compound known for its stability and utility in various chemical reactions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl methanesulfonate typically involves the reaction of 1-Hydroxy-2,2,6,6-tetramethylpiperidine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is typically carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl methanesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroxide radicals.

Reduction: The compound can be reduced to its hydroxylamine form.

Substitution: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

Oxidation: Produces nitroxide radicals.

Reduction: Yields hydroxylamine derivatives.

Substitution: Results in various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

1. Antioxidant Properties

TEMPO derivatives exhibit significant antioxidant properties, making them valuable in biochemical research. They have been shown to limit reactive oxygen species (ROS), which are implicated in various diseases.

Case Study: ROS Limitation

Research highlighted the efficacy of TEMPO in catalyzing the disproportionation of superoxide radicals, thereby reducing oxidative stress in cellular systems . This mechanism is crucial for developing therapeutic agents for oxidative stress-related conditions.

2. Pharmaceutical Development

The compound is being investigated for its potential role in drug development, particularly as an agent that can enhance the stability and efficacy of pharmaceutical formulations.

Material Science Applications

1. Light Stabilizers for Polymers

TEMPO derivatives are effective light stabilizers for synthetic polymers, protecting them from degradation due to UV exposure. This application is critical in extending the lifespan of materials used in outdoor applications.

Data Table: Material Science Applications

Mecanismo De Acción

The mechanism of action of 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl methanesulfonate involves its ability to form stable nitroxide radicals. These radicals can interact with reactive oxygen species (ROS) and other free radicals, thereby acting as antioxidants. The compound’s molecular targets include various enzymes and proteins involved in oxidative stress pathways, and it can modulate redox reactions within cells .

Comparación Con Compuestos Similares

Similar Compounds

2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): A well-known nitroxide radical used in oxidation reactions and as a spin label.

4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL): Another nitroxide radical with similar applications in redox biology and as an antioxidant.

Uniqueness

1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl methanesulfonate is unique due to its methanesulfonate group, which imparts different reactivity and solubility properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications and industrial processes where these properties are advantageous .

Actividad Biológica

1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl methanesulfonate (often referred to as a derivative of TEMPO) has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is a stable hydroxylamine derivative of the well-known radical 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO). Its molecular formula is , and it exhibits characteristics typical of piperidine derivatives. The compound is recognized for its mild basicity and stability under various conditions .

Antioxidant Activity

One of the primary biological activities attributed to this compound is its antioxidant capability. Similar to other nitroxide radicals such as TEMPOL, it can effectively scavenge free radicals and inhibit oxidative stress. The mechanism involves the disproportionation of superoxide radicals and facilitation of hydrogen peroxide metabolism .

Enzymatic Inhibition

Research indicates that 1-hydroxy derivatives can modulate enzymatic activities. For instance, studies have shown that they can inhibit certain kinases involved in cancer pathways, potentially offering therapeutic avenues in oncology .

Cancer Research

In vitro studies have demonstrated that compounds related to this compound exhibit antiproliferative effects against various cancer cell lines. For example, the inhibition of BRAF V600E-mutant melanoma cells has been noted with IC50 values ranging from 40 to 88 nM for synthesized derivatives . This suggests potential applications in targeted cancer therapies.

Neuroprotective Effects

The compound's ability to reduce oxidative stress may also extend to neuroprotection. Research has indicated that similar compounds can protect neuronal cells from damage induced by reactive oxygen species (ROS), which are implicated in neurodegenerative diseases .

Study on Antiproliferative Effects

A significant study investigated the antiproliferative activity of various derivatives of TEMPO in melanoma cell lines. The results indicated that while these compounds exhibit varying degrees of effectiveness compared to standard treatments like encorafenib, they still hold promise as adjunct therapies in cancer treatment .

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| Encorafenib | 21 | A375 Melanoma |

| 1-Hydroxy-TEMPO Derivative | 40–88 | A375 Melanoma |

| P5B | Micromolar | A375 Melanoma |

Neuroprotection Study

In another study focusing on neuroprotection, researchers found that similar hydroxylamine derivatives significantly reduced cell death in models of oxidative stress. This suggests a potential role for these compounds in treating neurodegenerative conditions such as Alzheimer's disease .

Propiedades

IUPAC Name |

(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4S/c1-9(2)6-8(15-16(5,13)14)7-10(3,4)11(9)12/h8,12H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVZXNJHHQKIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)OS(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60956655 | |

| Record name | 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35203-66-8 | |

| Record name | NSC300603 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.